3-(2-Methoxyphenoxy)propan-1-amine hydrochloride
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Overview
Description
3-(2-Methoxyphenoxy)propan-1-amine hydrochloride is a chemical compound with the molecular formula C10H16ClNO2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its methoxyphenoxy group attached to a propan-1-amine backbone, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride typically involves the reaction of 2-methoxyphenol with epichlorohydrin to form 3-(2-methoxyphenoxy)propan-1-ol. This intermediate is then reacted with ammonia or an amine to yield 3-(2-methoxyphenoxy)propan-1-amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenoxy)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of various substituted phenoxypropanamines.
Scientific Research Applications
3-(2-Methoxyphenoxy)propan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methoxyphenoxy)propan-1-amine hydrochloride
- 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride
Uniqueness
3-(2-Methoxyphenoxy)propan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. The position of the methoxy group (ortho, meta, or para) can significantly affect the compound’s properties and interactions with other molecules.
Properties
IUPAC Name |
3-(2-methoxyphenoxy)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-12-9-5-2-3-6-10(9)13-8-4-7-11;/h2-3,5-6H,4,7-8,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXMLVJNABFTOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629345 |
Source
|
Record name | 3-(2-Methoxyphenoxy)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1366407-75-1 |
Source
|
Record name | 3-(2-Methoxyphenoxy)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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